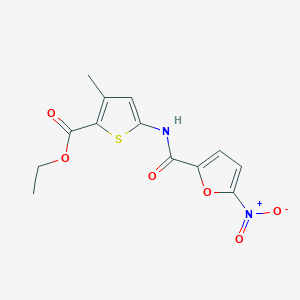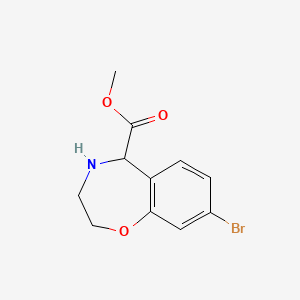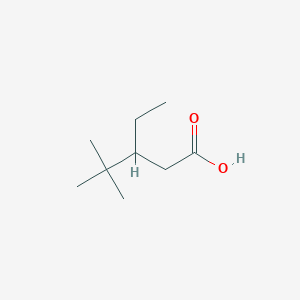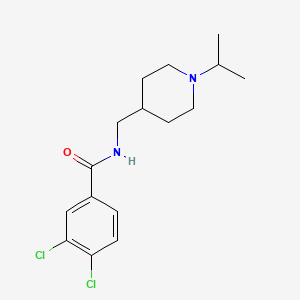![molecular formula C17H14Cl2N2O3 B2671564 N-(3,4-dichlorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide CAS No. 886933-19-3](/img/structure/B2671564.png)
N-(3,4-dichlorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(3,4-dichlorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide” is a complex organic molecule that contains an isoquinoline group and a dichlorophenyl group . Isoquinoline is a heterocyclic compound, while dichlorophenyl is a phenyl group substituted with two chlorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoquinoline ring, the dichlorophenyl group, and the amide group . The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the isoquinoline ring, the dichlorophenyl group, and the amide group would likely confer specific properties to the molecule .科学的研究の応用
Structural Aspects and Properties
Research has explored the structural aspects and properties of isoquinoline derivatives, highlighting their ability to form gels and crystalline salts with mineral acids. These compounds exhibit enhanced fluorescence emission upon forming host–guest complexes, which could be leveraged in fluorescence-based applications (Karmakar, Sarma, & Baruah, 2007).
Therapeutic Efficacy
A novel anilidoquinoline derivative demonstrated significant antiviral and antiapoptotic effects against Japanese encephalitis, showing a decrease in viral load and an increase in survival rates in infected mice. This suggests potential therapeutic applications for treating viral encephalitis (Ghosh et al., 2008).
Synthesis and Characterization
Various studies have focused on synthesizing and characterizing new compounds with potential antimicrobial and antitumor activities. These efforts include the development of quinazolinone and oxazolyl derivatives, highlighting a systematic approach to creating compounds with enhanced biological activities (Desai, Shihora, & Moradia, 2007), (Patel & Shaikh, 2011).
Molecular Docking Studies
Molecular docking studies have been employed to predict the interactions between synthesized compounds and biological targets, aiding in the design of molecules with potential anticancer and antimicrobial properties. This approach helps in understanding the molecular basis of compound activity and guiding the development of more effective therapeutic agents (Mehta et al., 2019).
Vibrational Spectroscopy and Molecular Docking
Comprehensive studies involving DFT calculations, FT-IR, and FT-Raman spectroscopy, alongside molecular docking, have been conducted to analyze the structural and vibrational properties of specific compounds. These investigations provide insights into the electronic structure, potential biological interactions, and therapeutic applications of synthesized molecules (El-Azab et al., 2016).
将来の方向性
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3/c18-13-5-4-10(8-14(13)19)21-16(22)9-24-15-3-1-2-12-11(15)6-7-20-17(12)23/h1-5,8H,6-7,9H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICGVUHBRLVZID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=CC=C2)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2671481.png)
![6'-Fluorospiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one](/img/structure/B2671483.png)
![N-(2,5-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2671484.png)
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B2671485.png)

![1-(4-methoxyphenyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2671490.png)

![2-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine](/img/structure/B2671492.png)
![6-Acetyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2671493.png)




![4-(4-chlorophenyl)-N-[4-(methylsulfanyl)benzyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2671503.png)